1-Amino-3-methylbutane-2,3-diol

Description

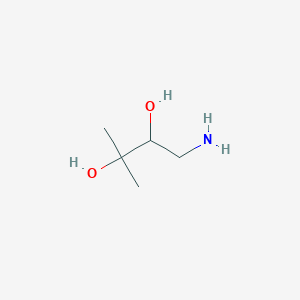

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-methylbutane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-5(2,8)4(7)3-6/h4,7-8H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWUNQADJNOXKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Analysis and Control in 1 Amino 3 Methylbutane 2,3 Diol Synthesis

Chiral Centers and Potential Stereoisomers

The molecular structure of 1-Amino-3-methylbutane-2,3-diol contains two chiral centers: the carbon atom bonded to the amino group and a hydroxyl group (C2), and the carbon atom bonded to a hydroxyl group and an isopropyl group (C3). A chiral center is a carbon atom that is attached to four different types of atoms or groups of atoms.

The presence of 'n' chiral centers in a molecule can lead to a maximum of 2ⁿ stereoisomers. libretexts.org For this compound, with its two chiral centers, the maximum number of possible stereoisomers is 2², which equals four. libretexts.org These four stereoisomers consist of two pairs of enantiomers. libretexts.org Enantiomers are stereoisomers that are non-superimposable mirror images of each other. libretexts.org The relationships between stereoisomers that are not mirror images of each other are defined as diastereomers. libretexts.org Therefore, the four stereoisomers of this compound exist as two diastereomeric pairs of enantiomers.

Table 1: Potential Stereoisomers of this compound This table is a conceptual representation of the stereoisomeric possibilities.

| Stereoisomer | Configuration at C2 | Configuration at C3 | Relationship |

|---|---|---|---|

| Isomer 1 | R | R | Enantiomer of Isomer 2 |

| Isomer 2 | S | S | Enantiomer of Isomer 1 |

| Isomer 3 | R | S | Enantiomer of Isomer 4; Diastereomer of Isomers 1 & 2 |

| Isomer 4 | S | R | Enantiomer of Isomer 3; Diastereomer of Isomers 1 & 2 |

Strategies for Achieving High Enantiomeric and Diastereomeric Excess

The synthesis of a single, desired stereoisomer of this compound from prochiral precursors necessitates the use of asymmetric synthesis techniques. The goal is to achieve high enantiomeric excess (ee), an excess of one enantiomer over the other, and high diastereomeric excess (de), an excess of one diastereomer over the others. This is typically accomplished by employing chiral catalysts, chiral auxiliaries, or stereoselective reaction conditions. researchgate.netrsc.org

Optimization of Reaction Conditions for Stereocontrol

The stereochemical outcome of a reaction can be highly sensitive to various conditions. For the synthesis of aminodiols, optimization of these parameters is a critical strategy for achieving stereocontrol.

Temperature: Lowering the reaction temperature can enhance stereoselectivity by favoring the transition state with the lowest activation energy, which leads to the desired stereoisomer. For instance, in certain three-component aminomethylation reactions, conducting the process at -10 °C is specified to ensure high enantioselectivity. nih.gov

Solvent: The choice of solvent can influence the conformation of reactants and transition states, thereby affecting the stereochemical outcome.

Reagents and Stoichiometry: The molar ratio of reactants can impact selectivity and yield. researchgate.net In some syntheses, a significant excess of one reactant, such as an amine donor in transaminase-catalyzed reactions, is used to drive the equilibrium and improve the yield of the desired chiral product. mdpi.com The use of specific additives, like molecular sieves, can also be crucial for removing byproducts (e.g., water) and maintaining the catalytic cycle's efficiency, which indirectly supports stereocontrol. nih.gov

Selection of Chiral Catalysts and Auxiliaries

The use of chiral molecules to direct the stereochemistry of a reaction is a cornerstone of asymmetric synthesis. sigmaaldrich.com These can be broadly categorized as chiral auxiliaries, which are temporarily incorporated into the substrate, and chiral catalysts, which participate in the reaction but are not consumed.

Chiral Auxiliaries: These are enantiomerically pure compounds that are chemically attached to the substrate to guide the stereochemical course of a subsequent reaction. researchgate.netwikipedia.org The auxiliary provides a strong steric bias, forcing the reaction to proceed from a specific face of the molecule. After the desired transformation, the auxiliary is cleaved and can often be recovered. wikipedia.org A widely used class of auxiliaries for synthesizing chiral amino alcohols are oxazolidinones, which are derived from readily available amino acids. researchgate.netsigmaaldrich.com Other examples include pseudoephedrine, which can be used to form chiral amides that direct the stereoselective alkylation at the α-carbon. wikipedia.org

Chiral Catalysts: These substances accelerate a chemical reaction and introduce chirality without being part of the final product. They create a chiral environment around the reactants, favoring the formation of one stereoisomer over others. Examples include:

Organocatalysts: Small organic molecules, such as proline derivatives or binaphthylazepines, can act as highly effective chiral catalysts. mdpi.com Chiral phosphoric acids, often based on a BINOL (1,1'-bi-2-naphthol) backbone, have been successfully used in cooperative catalysis systems to achieve highly enantioselective reactions, such as the synthesis of chiral β-amino-α-hydroxy ketones. nih.govnih.gov

Metal-Ligand Complexes: Transition metals combined with chiral ligands are powerful catalysts. The chiral ligand, such as a derivative of BINOL or a chiral phosphine, coordinates to the metal center, creating a chiral catalytic site that directs the enantioselectivity of the transformation.

Table 2: Examples of Chiral Control Elements in Asymmetric Synthesis

| Control Element | Type | Example(s) | Typical Application | Reference |

|---|---|---|---|---|

| Oxazolidinones | Chiral Auxiliary | (S)-4-Benzyl-2-oxazolidinone | Asymmetric alkylations, aldol (B89426) reactions | researchgate.netsigmaaldrich.com |

| Pseudoephedrine | Chiral Auxiliary | (1S,2S)-(+)-Pseudoephedrine | Asymmetric alkylation of enolates | wikipedia.org |

| BINOL-Phosphoric Acid | Chiral Catalyst | (R)-TRIP | Enantioselective multicomponent reactions | nih.gov |

| Binaphthylazepines | Chiral Catalyst | Maruoka Catalyst | Asymmetric phase-transfer catalysis | mdpi.com |

Methodologies for Absolute Configuration Assignment

After a stereoselective synthesis, it is imperative to determine the absolute configuration of the newly formed chiral centers. This is accomplished using various analytical techniques, with NMR spectroscopy and X-ray crystallography being the most definitive.

Advanced NMR Spectroscopic Techniques (e.g., Chiral Shift Reagents)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. To determine enantiomeric purity and assign absolute configuration, chiral derivatizing agents (CDAs) or chiral shift reagents (CSRs) are used.

Chiral Derivatizing Agents (CDAs): A chiral molecule is reacted with an enantiomerically pure CDA to form a pair of diastereomers. Diastereomers have different physical properties and, therefore, distinct NMR spectra. By analyzing the differences in the chemical shifts of the resulting diastereomers, one can determine the enantiomeric excess and, in many cases, deduce the absolute configuration based on established models. A classic example is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), introduced by Mosher. hebmu.edu.cn More recent agents, like trifluoromethylbenzoimidazolylbenzoic acid (TBBA), have been developed for determining the configuration of chiral amines and alcohols using ¹⁹F NMR, which can offer greater sensitivity and resolution. nih.gov

Chiral Shift Reagents (CSRs): These are typically paramagnetic lanthanide complexes that are added to the NMR sample. tcichemicals.comtcichemicals.com They form transient diastereomeric complexes with the chiral analyte. This interaction induces large changes in the chemical shifts of the analyte's protons, with the magnitude of the shift differing for each enantiomer. This leads to the separation of signals for the R and S enantiomers in the NMR spectrum, allowing for direct quantification of enantiomeric excess. Water-soluble chiral lanthanide complexes, such as those based on europium (Eu) or samarium (Sm) with propylenediaminetetraacetate (pdta), are particularly useful for analyzing polar molecules like amino alcohols in aqueous media (D₂O). tcichemicals.comtcichemicals.com

Derivatization Methods for Chiroptical Spectroscopy (e.g., CD, ORD)

A comprehensive search of scientific literature and chemical databases reveals a significant lack of specific research on the derivatization of this compound for the purpose of chiroptical analysis, such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD). Databases like PubChem contain entries for the compound but indicate that no specific literature data is available. uni.lunih.gov

Chiroptical spectroscopic techniques like CD and ORD are powerful tools for determining the absolute configuration of chiral molecules. However, they rely on the presence of a chromophore—a part of the molecule that absorbs light—in proximity to the stereocenter. This compound, in its underivatized form, lacks a strong chromophore in the near-UV-Vis region, making it a poor candidate for direct analysis by conventional CD or ORD spectroscopy.

To overcome this, derivatization is a common strategy. This involves chemically modifying the molecule to introduce a chromophoric group. For amino alcohols, derivatization typically targets the amino (-NH₂) or hydroxyl (-OH) functional groups. While general methods for the derivatization of amino acids and amino alcohols for analytical purposes are well-established, specific applications of these methods to this compound for chiroptical studies are not documented in published research.

General Derivatization Approaches for Amino Alcohols

For context, several derivatization reagents are commonly used for amino acids and amino alcohols to facilitate analysis, often for chromatographic separation, but the resulting derivatives are also suitable for chiroptical studies. nih.govnih.gov These methods introduce aromatic or other unsaturated systems that absorb UV or visible light.

Common derivatizing agents include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. shimadzu.comnih.govnih.gov These derivatives are intensely chromophoric and their formation can be used in chiroptical sensing.

9-Fluorenylmethyl Chloroformate (FMOC): Reacts with both primary and secondary amines to form highly fluorescent and UV-active derivatives. shimadzu.comnih.govjascoinc.com

Marfey's Reagent (FDAA): Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide reacts with the primary amino group to form diastereomeric derivatives that can be distinguished chromatographically and spectroscopically. nih.gov The dinitrophenyl group serves as a strong chromophore.

Aryl Fluoride (B91410) Probes: Certain achiral aryl fluoride probes can react with amino acids, amines, and amino alcohols to generate products with distinct chiroptical responses, allowing for the determination of absolute configuration and enantiomeric ratio. nih.govacs.org

Although these methods are theoretically applicable to this compound, the scientific literature has not yet reported their specific use for this compound in chiroptical spectroscopy. The reaction of these reagents with the vicinal diol and amino groups of the target molecule would lead to chromophoric derivatives whose CD spectra could, in principle, be used to elucidate its stereochemistry. However, without experimental data, any discussion of the resulting chiroptical properties remains speculative.

Due to the absence of specific research findings, data tables on derivatization methods and their chiroptical outcomes for this compound cannot be generated.

Chemical Reactivity and Mechanistic Investigations of 1 Amino 3 Methylbutane 2,3 Diol

Reactivity of Amine and Hydroxyl Functional Groups

The presence of both a primary amine and two hydroxyl groups on a flexible butane (B89635) backbone allows for a diverse range of chemical transformations. The relative reactivity of these groups is influenced by factors such as the reaction conditions and the nature of the reacting species.

Nucleophilic Reactivity of the Amino Group

The amino group (-NH2) in 1-amino-3-methylbutane-2,3-diol serves as a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity is a key driver in many of its reactions. The reactivity of amino groups is generally enhanced in less acidic conditions where the amine is in its free base form rather than its protonated ammonium (B1175870) form. bohrium.com

The nucleophilic character of the amino group allows it to readily participate in reactions such as alkylation and acylation. For instance, it can react with alkyl halides in an SN2-type mechanism, although direct alkylation can sometimes lead to mixtures of primary, secondary, and tertiary amines. msu.edu The reaction of amino groups with α,β-unsaturated compounds, such as those containing a carbonyl group conjugated with a double bond, proceeds via conjugate addition. bohrium.com

A significant application of the amino group's nucleophilicity is in the synthesis of cyclic carbamates. In these reactions, the amino group attacks a carbonyl source, often in conjunction with the hydroxyl groups, to form a heterocyclic ring structure. core.ac.uknih.gov

Reactions Involving Hydroxyl Groups (e.g., Oxidation, Reduction, Substitution)

The two hydroxyl (-OH) groups in this compound also play a crucial role in its reactivity. These groups can undergo a variety of reactions, including oxidation, reduction, and substitution.

The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes, depending on the reagent and reaction conditions. Conversely, they are already in a reduced state, but the adjacent carbon-oxygen bonds can be cleaved under certain reductive conditions.

Substitution reactions of the hydroxyl groups are also common. For instance, they can be converted to better leaving groups, such as tosylates, to facilitate nucleophilic substitution. This activation of the hydroxyl group is a key step in certain cyclization reactions, such as the formation of cyclic carbamates where the hydroxyl group acts as the nucleofuge. core.ac.ukrsc.org

Cyclization and Rearrangement Reactions

The proximate arrangement of the amine and hydroxyl groups in this compound facilitates intramolecular reactions, leading to the formation of various heterocyclic structures.

Formation of Cyclic Carbamates and Heterocycles

A well-documented reaction of amino alcohols like this compound is their cyclization with a carbonyl source to form cyclic carbamates (oxazolidinones). core.ac.uknih.govresearchgate.net This transformation is of significant interest as the cyclic carbamate (B1207046) motif is present in a number of pharmaceutical compounds. nih.gov

The synthesis can be achieved using various reagents, including phosgene (B1210022) or its equivalents, or more environmentally friendly methods utilizing carbon dioxide. core.ac.uknih.gov In a common approach, the amino alcohol reacts with carbon dioxide in the presence of a base and a hydroxyl group activating agent, such as p-toluenesulfonyl chloride (TsCl). core.ac.ukrsc.org The reaction proceeds via a nucleophilic attack of the amino group on CO2, followed by an intramolecular SN2 reaction where the activated hydroxyl group is displaced by the newly formed carbamate. core.ac.uk This method has been shown to be highly regio-, chemo-, and stereoselective. core.ac.ukrsc.org

Beyond cyclic carbamates, the versatile structure of this compound can serve as a precursor for other heterocycles, though the formation of cyclic carbamates is the most prominently studied cyclization reaction.

Intramolecular Reactivity Patterns

The intramolecular reactivity of this compound is largely governed by the spatial relationship between the amino and hydroxyl groups. The formation of five- or six-membered rings is generally favored due to their thermodynamic stability. In the case of this specific diol, the formation of a five-membered oxazolidinone ring, involving the C2-hydroxyl and the amino group, or a six-membered ring involving the C3-hydroxyl and the amino group, are both plausible.

The regioselectivity of the cyclization is dependent on the reaction conditions and the specific stereochemistry of the diol. The relative nucleophilicity of the two hydroxyl groups and the steric hindrance around them can influence which group participates in the ring-closing step.

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has emerged as a powerful tool for elucidating the detailed mechanisms of chemical reactions, including those involving this compound and related compounds. nih.gov Density Functional Theory (DFT) calculations are frequently employed to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. core.ac.ukresearchgate.net

For the synthesis of cyclic carbamates from amino alcohols and carbon dioxide, DFT calculations have supported an SN2-type reaction mechanism. core.ac.ukrsc.org These studies help in understanding the regio- and stereoselectivity observed experimentally. Computational models can also predict the influence of different catalysts and reaction conditions on the reaction outcome. nih.gov

Furthermore, computational methods can be used to investigate the thermodynamic and kinetic aspects of various reaction pathways, providing insights that may not be easily accessible through experimental means alone. nih.gov For instance, ab initio molecular dynamics simulations can be used to probe the initial steps of a reaction mechanism. researchgate.net

Density Functional Theory (DFT) Studies of Transition States

A specific Density Functional Theory (DFT) analysis of the transition states for reactions involving this compound is not available in current scientific literature.

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. In the context of chemical reactions, DFT is instrumental in locating and characterizing transition state structures. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy and, consequently, the rate of the reaction.

For a reaction involving this compound, a DFT study would typically involve:

Geometry Optimization: Calculating the lowest energy arrangement of atoms for the reactant(s), product(s), and the proposed transition state.

Frequency Calculation: Confirming the nature of the stationary points. Reactants and products will have all real (positive) vibrational frequencies, while a true transition state is characterized by exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Such studies on analogous amino alcohols have been used to elucidate reaction mechanisms, for instance, in catalyzed N-alkylation reactions where the calculations can distinguish between different possible pathways, such as inner-sphere or outer-sphere mechanisms.

Molecular Dynamics Simulations of Reactivity Profiles

There are no published molecular dynamics (MD) simulations specifically detailing the reactivity profiles of this compound.

Molecular dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior over time, from femtoseconds to microseconds. When applied to chemical reactivity, MD simulations can reveal:

Solvent Effects: How the surrounding solvent molecules influence the reaction pathway and energetics.

Conformational Dynamics: How the flexibility of a molecule like this compound affects its ability to adopt the correct conformation for a reaction.

Reaction Pathways: In ab-initio MD (which combines MD with electronic structure calculations), it is possible to simulate the bond-breaking and bond-forming events of a reaction directly.

For example, MD simulations on amino acids have been used to study their behavior under highly reactive conditions, modeling the fastest reaction steps and identifying transient intermediates that would be difficult to observe experimentally.

Prediction of Regioselectivity and Stereoselectivity

Specific computational predictions regarding the regioselectivity and stereoselectivity of reactions involving this compound have not been reported in the literature.

Regioselectivity (which of several possible positions on a molecule reacts) and stereoselectivity (which stereoisomer is preferentially formed) are critical aspects of chemical synthesis. Computational chemistry offers powerful tools for predicting these outcomes:

Transition State Modeling: As described in section 4.3.1, the relative energies of different transition states leading to different regio- or stereoisomers can be calculated. The pathway with the lowest energy transition state is predicted to be the major one. For a molecule with multiple functional groups and stereocenters like this compound, this is crucial for predicting how it will react.

Steric and Electronic Analysis: Computational models can quantify the steric hindrance and the electronic properties (like atomic charges or frontier molecular orbitals) at different sites within a molecule. This information helps predict which sites are more accessible or more electronically favored to react.

Machine Learning Models: A growing area involves training machine learning algorithms on large datasets of known reactions. These models can then predict the outcome of new reactions, including their selectivity, based on the learned patterns.

These computational approaches are routinely used to guide synthetic efforts, saving time and resources by predicting the most likely outcomes of a planned reaction.

Applications of 1 Amino 3 Methylbutane 2,3 Diol in Advanced Organic Synthesis

Role as a Chiral Building Block

Chiral molecules, existing in non-superimposable mirror image forms (enantiomers), are of paramount importance in pharmaceuticals, agrochemicals, and materials science. The biological activity of such compounds is often dependent on their specific stereochemistry. 1-Amino-3-methylbutane-2,3-diol serves as a crucial chiral building block, providing a pre-defined stereochemical framework for the synthesis of more complex chiral molecules. sigmaaldrich.comresearchgate.net

Synthesis of Complex Aminodiol Derivatives

The inherent functionality of this compound allows for its elaboration into a wide array of complex aminodiol derivatives. The amino group can be readily acylated, alkylated, or incorporated into various nitrogen-containing heterocycles. Similarly, the diol functionality can be protected, selectively oxidized, or used to form esters and ethers. These transformations enable the synthesis of a diverse library of compounds with potential applications in medicinal chemistry and materials science. synquestlabs.com For instance, aminodiols are utilized in the efficient synthesis of (R)- and (S)-5-hydroxymethyl-2-oxazolidinones and their derivatives. sigmaaldrich.com

Incorporation into Macrocyclic and Heterocyclic Structures

The bifunctional nature of this compound makes it an ideal candidate for the construction of macrocyclic and heterocyclic architectures. clearsynth.com The amino and hydroxyl groups can participate in intramolecular cyclization reactions to form rings of various sizes. Furthermore, it can be used as a monomer or a key fragment in the synthesis of larger macrocycles, which are prevalent in natural products and have shown significant biological activities. The incorporation of this chiral aminodiol unit can impart specific conformational constraints and stereochemical information to the resulting macrocyclic or heterocyclic structure.

Utility as a Ligand in Catalysis

In the realm of asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product, the design of chiral ligands is of utmost importance. This compound and its derivatives have proven to be effective ligands in a variety of metal-catalyzed asymmetric reactions. sigmaaldrich.comresearchgate.netnih.govnih.gov

Design and Synthesis of Chiral Catalysts

The amino and diol groups of this compound can coordinate to a metal center, creating a chiral environment around the catalytically active site. sigmaaldrich.comnih.govnih.gov This chiral pocket influences the approach of the reactants, leading to the preferential formation of one enantiomer. The modular nature of this aminodiol allows for the facile synthesis of a library of related ligands with varying steric and electronic properties, enabling the fine-tuning of the catalyst's performance for a specific transformation. These ligands are often employed in the preparation of chiral organocatalysts and metal complexes for asymmetric synthesis. sigmaaldrich.comnih.gov

Applications in Asymmetric Catalytic Reactions

Ligands derived from aminodiols have been successfully applied in a range of asymmetric catalytic reactions. These include, but are not limited to, reductions, oxidations, carbon-carbon bond-forming reactions, and cycloadditions. For example, chiral catalysts incorporating aminodiol ligands have shown high enantioselectivity in the Michael addition reaction. researchgate.net The stereochemical outcome of these reactions is directly influenced by the chirality of the this compound backbone.

Intermediacy in the Synthesis of Value-Added Compounds

Beyond its direct application as a chiral building block or ligand, this compound also serves as a key intermediate in the synthesis of a variety of valuable compounds. sigmaaldrich.comsynquestlabs.comclearsynth.comnih.gov Its functional groups provide handles for further chemical transformations, allowing for the construction of more complex molecular architectures. Chiral 1,3-diols, which can be synthesized from aminodiol precursors, are highly sought-after molecules in the pharmaceutical, cosmetic, and agricultural industries. nih.gov The versatility of this compound makes it an important starting material for the synthesis of biologically active molecules and functional materials.

Precursor for Advanced Organic Materials

While the primary application of this compound is in the synthesis of bioactive molecules, its structural motifs are relevant to the development of advanced organic materials. Amino alcohols and aminodiols are recognized as important synthons in medicinal chemistry and can serve as intermediates in the synthesis of more complex molecules, including agrochemicals and pharmaceuticals. ontosight.ai The presence of both amine and hydroxyl functional groups allows for the potential creation of novel polymers and ligands for coordination chemistry.

Research into related structures, such as 2-substituted 2-aminopropane-1,3-diols, has demonstrated their utility in creating compounds with significant biological activity. nih.gov This suggests the potential for this compound to be used in the development of new functional materials where chirality and hydrogen bonding capabilities are desired. For instance, aminodiols can be foundational in synthesizing novel diaminopyrimidines. researchgate.net The principles used to synthesize these molecules could be adapted to incorporate this compound into new material frameworks.

Contribution to Intermediate Synthesis for Bioactive Molecules (e.g., Boropeptides)

A significant and well-documented application of this compound is its role as a critical chiral intermediate in the synthesis of bioactive molecules, most notably boronic acid-based peptide inhibitors, or boropeptides. luxembourg-bio.comgoogle.com The premier example of this is the synthesis of Bortezomib, a therapeutic proteasome inhibitor used in cancer treatment.

The synthesis of Bortezomib relies on a convergent approach where key fragments of the molecule are synthesized separately and then combined. luxembourg-bio.com One of these essential fragments is derived from this compound. The specific stereoisomer, (2R,3R)-1-amino-3-methylbutane-2,3-diol, is crucial for the biological activity of the final drug.

The synthesis pathway involves the use of this aminodiol to create a chiral boronic ester intermediate. Specifically, the diol functionality readily reacts with a boronic acid derivative to form a stable cyclic boronate ester. This strategy serves two main purposes:

Protection of the boronic acid: The diol protects the reactive boronic acid group during subsequent chemical transformations.

Chiral direction: The inherent chirality of the aminodiol directs the stereochemistry of subsequent reactions, ensuring the final product has the correct three-dimensional structure required for its therapeutic effect. luxembourg-bio.com

For instance, a key step in an established Bortezomib synthesis involves the Matteson rearrangement, a highly stereoselective method for creating chiral α-substituted boronic esters. luxembourg-bio.com The chiral auxiliary derived from this compound is instrumental in achieving the high stereoselectivity of this reaction. The amino group of the diol is later integrated into the peptide backbone of Bortezomib. This strategic use of this compound highlights its importance in simplifying the synthesis of complex, stereochemically defined pharmaceutical agents. google.com

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H13NO2 | uni.lunih.gov |

| Molecular Weight | 119.16 g/mol | nih.gov |

| Monoisotopic Mass | 119.094628657 Da | nih.gov |

| InChIKey | BVWUNQADJNOXKU-UHFFFAOYSA-N | uni.lu |

| CAS Number | 16369-05-4 |

Theoretical and Computational Studies on 1 Amino 3 Methylbutane 2,3 Diol

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements, known as conformers, often have different potential energies. The study of the energy landscape helps to identify the most stable conformers, which are the most likely to exist at a given temperature.

Steric Hindrance: The presence of two methyl groups on the C3 carbon and a hydroxyl group on the C2 carbon creates significant steric hindrance. Theoretical models would predict that conformers minimizing the repulsion between these bulky groups are energetically favored. Anti-periplanar arrangements, where large groups are positioned 180° apart, are generally more stable than gauche arrangements where they are 60° apart.

Intramolecular Hydrogen Bonding: A crucial stabilizing factor in the conformation of 1-Amino-3-methylbutane-2,3-diol is the potential for intramolecular hydrogen bonding. A hydrogen bond can form between the hydrogen of a hydroxyl group and the lone pair of the nitrogen atom in the amino group, or between the hydrogen of the amino group and the lone pair of a hydroxyl oxygen. Such an interaction would lead to a more compact, cyclic-like structure and would significantly lower the potential energy of that specific conformer.

The energy landscape of this molecule is therefore a complex surface with multiple local minima, each corresponding to a stable or meta-stable conformer. The global minimum would represent the most stable conformation, likely one that balances the minimization of steric repulsion with the maximization of favorable intramolecular hydrogen bonding.

Electronic Structure and Bonding Characteristics

The electronic structure of a molecule describes the arrangement and energy of its electrons. In this compound, the presence of highly electronegative oxygen and nitrogen atoms creates a non-uniform distribution of electron density.

Bond Polarity: The C-O, O-H, C-N, and N-H bonds are all polar covalent bonds. The oxygen and nitrogen atoms draw electron density away from the adjacent carbon and hydrogen atoms, resulting in partial negative charges (δ-) on the oxygen and nitrogen and partial positive charges (δ+) on the carbons and hydrogens. This inherent polarity is fundamental to the molecule's reactivity and its ability to engage in intermolecular interactions.

Lone Pairs: The two oxygen atoms and the nitrogen atom possess lone pairs of non-bonding electrons. These lone pairs are crucial to the molecule's function as a Lewis base and a hydrogen bond acceptor.

Molecular Orbitals: Computational models like Density Functional Theory (DFT) can be used to calculate the shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this amino alcohol, the HOMO is likely to be localized on the nitrogen and oxygen atoms, reflecting the energy of the lone pair electrons. The LUMO is typically a corresponding antibonding orbital. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and electronic stability.

Intermolecular Interactions and Hydrogen Bonding Networks

The functional groups of this compound—two hydroxyl groups and a primary amino group—allow it to participate in extensive intermolecular hydrogen bonding.

Hydrogen Bond Donors and Acceptors: The molecule can act as both a hydrogen bond donor (via the O-H and N-H protons) and a hydrogen bond acceptor (via the lone pairs on the oxygen and nitrogen atoms). This dual capability allows for the formation of complex and robust three-dimensional hydrogen bonding networks between multiple molecules in the condensed phase.

Network Formation: In a pure sample, one molecule can donate a hydrogen bond from its hydroxyl group to the nitrogen of a neighboring molecule, while its amino group donates to an oxygen of another neighbor, and its oxygens accept hydrogen bonds from others. This extensive network is responsible for physical properties such as a relatively high boiling point and viscosity compared to non-polar molecules of similar molecular weight.

Predictive Modeling of Spectroscopic Signatures

Computational methods can predict the spectroscopic signatures of a molecule, which is invaluable for its identification and structural elucidation. By calculating the properties of a molecule based on its computationally optimized geometry, spectra such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) can be simulated.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the chemical bonds within the molecule. For this compound, these models would predict characteristic absorption bands corresponding to O-H and N-H stretching (typically broad bands in the 3200-3600 cm⁻¹ region), C-H stretching (around 2850-3000 cm⁻¹), and C-O and C-N stretching (in the fingerprint region of 1000-1300 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predictive models can also estimate the chemical shifts of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The prediction is based on the calculated electron density around each nucleus. Different conformers can have slightly different predicted spectra, and the computationally predicted spectrum is often an average based on the Boltzmann distribution of the conformers at a given temperature.

Collision Cross-Section (CCS) Predictions for Gas-Phase Studies

Ion mobility-mass spectrometry (IM-MS) is a technique that separates ions in the gas phase based on their size, shape, and charge. The measured parameter is the Collision Cross-Section (CCS), which is a value representing the effective area of the ion as it tumbles and moves through a buffer gas. nih.gov

Predictive modeling of CCS values has become a critical tool, especially for the identification of unknown compounds like non-intentionally added substances (NIAS) in materials. nih.gov Machine learning algorithms, such as support vector regression (SVR) and support vector machines (SVM), are trained on large datasets of experimentally measured CCS values and molecular descriptors to create models that can accurately predict the CCS for a given ion. nih.govnih.gov These models have shown high precision, with median relative errors often below 3-5%. nih.govnih.gov

For this compound, predicted CCS values for various adducts have been calculated using such models and are available in public databases. These predictions are essential for tentatively identifying the compound in complex mixtures when an authentic standard is not available.

Below is a table of predicted CCS values for different ionic adducts of this compound, calculated using the CCSbase prediction tool. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 120.10191 | 126.4 |

| [M+Na]⁺ | 142.08385 | 132.5 |

| [M-H]⁻ | 118.08735 | 123.7 |

| [M+NH₄]⁺ | 137.12845 | 147.0 |

| [M+K]⁺ | 158.05779 | 132.0 |

| [M+H-H₂O]⁺ | 102.09189 | 122.6 |

| [M+HCOO]⁻ | 164.09283 | 145.8 |

| [M]⁺ | 119.09408 | 123.3 |

Advanced Analytical Methodologies for Research on 1 Amino 3 Methylbutane 2,3 Diol

Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

Spectroscopic methods are indispensable for the detailed structural characterization of 1-Amino-3-methylbutane-2,3-diol. While basic one-dimensional NMR and standard IR provide initial identification, advanced techniques offer deeper insights into its three-dimensional structure, conformational dynamics, and electronic environment.

Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) and variable temperature (VT) NMR are powerful tools for the unambiguous structural elucidation of complex molecules like this compound.

2D NMR Techniques: These methods resolve overlapping signals found in 1D spectra by plotting correlations between different nuclei across a second frequency dimension. uzh.ch For this compound, several 2D NMR experiments would be crucial:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are scalar-coupled (typically through 2-3 bonds). It would be used to map the proton-proton connectivities within the molecule, for instance, confirming the coupling between the proton on C2 and the methylene (B1212753) protons of the aminomethyl group (C1).

TOCSY (Total Correlation Spectroscopy): This experiment extends the correlations beyond directly coupled protons to reveal entire spin systems within a molecule. uzh.ch For this compound, it would show correlations between all protons in the same spin system, helping to assign all signals belonging to the butyl backbone.

HSQC (Heteronuclear Single Quantum Coherence): This is a 2D heteronuclear experiment that correlates protons with their directly attached carbons (or other heteroatoms like ¹⁵N). libretexts.org It is invaluable for assigning the ¹³C signals of this compound by linking them to their already-assigned proton resonances. This technique is noted for producing clearer spectra compared to COSY, which is a significant advantage in complex molecules. libretexts.org

Variable Temperature (VT) NMR: VT-NMR spectroscopy is used to study dynamic molecular processes, such as conformational changes or chemical exchange, that occur on the NMR timescale. numberanalytics.comox.ac.uk By recording spectra at different temperatures, researchers can observe changes in peak shape, such as broadening or coalescence, which provides kinetic and thermodynamic data about these processes. numberanalytics.comoxinst.com For this compound, which has two chiral centers, VT-NMR could be employed to study the rotational barriers around the C2-C3 bond and investigate intramolecular hydrogen bonding between the vicinal amino and hydroxyl groups. Furthermore, in the analysis of chiral amino alcohols, comparing ¹H NMR spectra recorded at different temperatures after reaction with a single chiral derivatizing agent can be a method to determine the absolute configuration. nih.gov

Table 1: Application of Advanced NMR Techniques for this compound

| Technique | Purpose | Expected Information for this compound |

| COSY | ¹H-¹H Correlation (2-3 bonds) | - Correlation between H on C2 and CH₂ at C1- Correlation between H on C2 and methyl protons |

| TOCSY | ¹H-¹H Correlation (entire spin system) | - Identification of all protons belonging to the butyl backbone spin system |

| HSQC | ¹H-¹³C Correlation (1 bond) | - Unambiguous assignment of C1, C2, C3, and methyl carbons |

| HMBC | ¹H-¹³C Correlation (2-4 bonds) | - Confirmation of the connectivity between the aminomethyl group and C2- Confirmation of the quaternary carbon at C3 and its links to methyl groups and C2 |

| VT-NMR | Study of Dynamic Processes | - Investigation of intramolecular hydrogen bonding- Analysis of conformational isomers and rotational energy barriers |

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides information on the functional groups present in a molecule. Advanced in situ IR techniques allow for real-time monitoring of chemical reactions, offering insights into kinetics and mechanisms. austinpublishinggroup.comrsc.org

For this compound, standard FTIR analysis would confirm the presence of key functional groups through their characteristic absorption bands. mdpi.com More advanced in situ monitoring, often using an Attenuated Total Reflectance (ATR) probe immersed in the reaction vessel, could be applied to its synthesis. rsc.org For example, during the synthesis of this compound, one could track the consumption of a precursor's carbonyl group and the simultaneous appearance of the O-H and C-O stretching bands of the diol product. This real-time data is crucial for process optimization, ensuring reaction completion, and identifying the formation of any transient intermediates or byproducts. nih.gov

Table 2: Key FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching (H-bonded) | 3200-3600 (Broad) |

| N-H (Amine) | Stretching | 3300-3500 (Medium) |

| C-H (Alkyl) | Stretching | 2850-2960 (Strong) |

| N-H (Amine) | Bending (Scissoring) | 1590-1650 (Variable) |

| C-O (Alcohol) | Stretching | 1050-1260 (Strong) |

| C-N (Amine) | Stretching | 1020-1250 (Medium) |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for separating this compound from impurities and for resolving its stereoisomers. Given its chiral nature, enantioselective chromatography is particularly important.

Chiral HPLC is the benchmark technique for separating enantiomers and determining the enantiomeric excess (e.e.) of chiral compounds. nih.govyakhak.org The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. phenomenex.com For a vicinal amino alcohol like this compound, several types of CSPs are applicable:

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak®, Lux®) are widely used and versatile for separating a broad range of chiral compounds, including alcohols and amines. phenomenex.com

Macrocyclic Glycopeptide-based CSPs: These phases (e.g., CHIROBIOTIC® T) are particularly effective for separating polar and ionic compounds like underivatized amino acids and amino alcohols. sigmaaldrich.com They are compatible with aqueous mobile phases, which is advantageous for such polar molecules. sigmaaldrich.com

Pirkle-type (Brush-type) CSPs: These involve smaller chiral molecules covalently bonded to the silica (B1680970) support and separate enantiomers based on π-π interactions, hydrogen bonding, and dipole-dipole interactions.

The choice of mobile phase—typically normal-phase (e.g., hexane/isopropanol), reversed-phase (e.g., acetonitrile/water), or polar organic mode—is critical and depends on the specific CSP and analyte. nih.govsigmaaldrich.com Method development involves screening different combinations of CSPs and mobile phases to achieve optimal resolution between the enantiomers. nih.gov

Table 3: Common Chiral Stationary Phases for Amino Alcohol Separation

| CSP Type | Chiral Selector Example | Common Mobile Phase Modes | Separation Principle |

| Polysaccharide | Cellulose or Amylose Phenylcarbamate Derivatives | Normal Phase, Polar Organic, Reversed Phase | H-bonding, π-π interactions, steric inclusion |

| Macrocyclic Glycopeptide | Teicoplanin | Reversed Phase, Polar Organic | H-bonding, ionic interactions, inclusion complexation |

| Pirkle-type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycinol | Normal Phase | π-π interactions, H-bonding, dipole stacking |

| Ligand Exchange | L-proline or L-hydroxyproline + Cu(II) | Reversed Phase (Aqueous) | Formation of transient diastereomeric metal complexes |

Direct analysis of polar, non-volatile compounds like amino alcohols by Gas Chromatography (GC) is not feasible. Therefore, derivatization is a mandatory step to increase the analyte's volatility and thermal stability. youtube.com This process involves chemically modifying the polar functional groups (hydroxyl and amino) to make them non-polar. youtube.comresearchgate.net

For this compound, both the hydroxyl and amino groups must be derivatized. Common approaches include:

Silylation: This is a widely used method where active hydrogens are replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.net Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective. gcms.cz TBDMS derivatives are notably more stable against hydrolysis than TMS derivatives.

Acylation/Esterification: This involves reacting the analyte with reagents like methyl chloroformate or fluorinated anhydrides (e.g., trifluoroacetic anhydride). gcms.cznih.gov This converts the functional groups into esters and amides, which are more volatile.

Once derivatized, the compound can be separated on a GC column (often a chiral column if enantiomeric separation is desired) and detected by a mass spectrometer, which provides both quantitative data and structural information from the fragmentation pattern. nih.gov

Table 4: Common Derivatization Reagents for GC-MS of Amino Alcohols

| Reagent Class | Example Reagent | Target Functional Groups | Resulting Derivative |

| Silylating Agents | BSTFA | -OH, -NH₂ | Trimethylsilyl (TMS) ether/amine |

| MTBSTFA | -OH, -NH₂ | tert-Butyldimethylsilyl (TBDMS) ether/amine | |

| Acylating Agents | Trifluoroacetic Anhydride (TFAA) | -OH, -NH₂ | Trifluoroacetyl ester/amide |

| Alkylating Agents | Methyl Chloroformate (MCF) | -OH, -NH₂ | Methoxycarbonyl ester/carbamate (B1207046) |

Mass Spectrometry for Mechanistic Pathway Tracing

High-resolution mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are powerful tools for elucidating fragmentation patterns and tracing reaction pathways. nih.gov For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that would generate a protonated molecular ion [M+H]⁺. Subsequent fragmentation in an MS/MS experiment would reveal characteristic losses, such as the loss of water (H₂O), ammonia (B1221849) (NH₃), or small alkyl fragments, helping to confirm the structure. nih.gov

A particularly advanced application of MS is in tracing mechanistic pathways using stable isotope labeling. acs.org To study the formation mechanism of this compound, one could use a precursor labeled with a stable isotope like ¹³C or ¹⁵N. By analyzing the mass of the final product and its fragments, one can determine precisely where the labeled atoms are incorporated. This provides definitive evidence for proposed reaction intermediates and pathways. acs.org For example, if a reaction is hypothesized to proceed via a specific intermediate, feeding a labeled version of that intermediate and observing the label in the final product can validate the hypothesis.

Table 5: Predicted Mass Spectrometry Adducts for this compound (C₅H₁₃NO₂)

| Adduct Type | Calculated m/z |

| [M+H]⁺ | 120.102 |

| [M+Na]⁺ | 142.084 |

| [M+K]⁺ | 158.058 |

| [M-H]⁻ | 118.087 |

| [M+HCOO]⁻ | 164.093 |

Data is based on theoretical calculations for the monoisotopic mass.

Microscopic and Diffraction Techniques for Solid-State Characterization (e.g., X-ray Diffraction)

The solid-state characterization of "this compound" is crucial for understanding its crystalline structure, polymorphism, and intermolecular interactions. Techniques such as X-ray diffraction (XRD) and various microscopic methods are fundamental in providing this information. However, a comprehensive review of publicly accessible scientific literature and chemical databases reveals a notable absence of specific experimental data on the solid-state analysis of "this compound". While general information and predicted properties for this compound are available, detailed research findings from techniques like single-crystal or powder X-ray diffraction are not presently published. nih.govuni.lu

In the absence of specific experimental data for "this compound", this section will outline the principles of these techniques and the type of data that would be obtained from their application to this compound, based on established practices for similar small organic molecules.

X-ray Diffraction (XRD)

X-ray diffraction stands as the most definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. This technique can be applied in two primary forms: single-crystal XRD and powder XRD (PXRD).

Single-Crystal X-ray Diffraction: This technique would provide the most detailed structural information for "this compound". By analyzing the diffraction pattern of a single, high-quality crystal, it is possible to determine:

The precise three-dimensional coordinates of each atom in the molecule.

Bond lengths, bond angles, and torsion angles.

The crystal system, space group, and unit cell dimensions.

Information on intermolecular interactions, such as hydrogen bonding, which are expected to be significant for this diol-amine due to the presence of hydroxyl and amino groups.

Powder X-ray Diffraction (PXRD): This method is used to analyze a polycrystalline sample. While it does not provide the atomic-level detail of single-crystal XRD, it is invaluable for:

Identifying the crystalline phases present in a bulk sample.

Determining the degree of crystallinity.

Investigating polymorphism (the ability of a compound to exist in more than one crystal form).

Monitoring phase transitions as a function of temperature or other variables.

A hypothetical data table for the single-crystal X-ray diffraction of "this compound" would resemble the following, based on data for analogous compounds:

| Crystallographic Parameter | Hypothetical Value |

| Chemical Formula | C5H13NO2 |

| Formula Weight | 119.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 820.4 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 0.963 |

Note: The values in this table are hypothetical and for illustrative purposes only, as no experimental data for "this compound" has been found in the searched literature.

Microscopic Techniques

Microscopy provides visual information about the crystal habit, morphology, and surface features of a solid material.

Hot-Stage Microscopy (HSM): This technique combines a microscope with a controlled heating stage. It would be used to observe physical changes in the crystalline material as a function of temperature, such as melting, desolvation, and solid-solid phase transitions. This is particularly useful for studying polymorphism and the thermal stability of different crystal forms.

Future Research Directions and Potential Innovations

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

Future research into the synthesis of 1-Amino-3-methylbutane-2,3-diol is likely to focus on the development of novel, efficient, and environmentally benign methodologies. While traditional synthetic routes may exist, the principles of green chemistry will drive the exploration of more sustainable alternatives.

Detailed Research Findings:

Current research in organic synthesis emphasizes the development of catalytic routes that minimize waste and energy consumption. For chiral molecules like this compound, biocatalytic and chemo-enzymatic strategies are particularly promising. These approaches often exhibit high stereoselectivity under mild reaction conditions. semanticscholar.orgnih.gov

Biocatalytic Routes: The use of enzymes such as transaminases and dehydrogenases for the synthesis of chiral amino alcohols is a well-established field. nih.govnih.gov Future work could focus on engineering specific enzymes for the direct and highly enantioselective synthesis of this compound from readily available starting materials. For instance, a potential biocatalytic route could involve the amination of a corresponding keto-diol precursor using an engineered ω-transaminase. nih.gov The use of whole-cell biocatalysts could further enhance the economic and environmental viability of such processes. nih.gov

Green Chemistry Metrics: The evaluation of synthetic pathways using green chemistry metrics such as atom economy, E-factor, and process mass intensity is becoming standard practice. bohrium.comresearchgate.net Future synthetic routes for this compound will likely be assessed against these metrics to ensure their sustainability. Mechanochemical methods, which reduce or eliminate the need for solvents, represent another frontier for the green synthesis of amino acid derivatives and could potentially be adapted for this compound. bohrium.com

Table 1: Potential Green Synthetic Approaches for this compound

| Synthetic Approach | Potential Advantages | Key Research Focus |

|---|---|---|

| Engineered Transaminase Biocatalysis | High enantioselectivity, mild reaction conditions, reduced use of toxic reagents. nih.govnih.gov | Enzyme screening and evolution for specific substrate affinity and stability. |

| Chemo-enzymatic Resolution | High enantiopurity of the final product. researchgate.net | Development of efficient and recyclable enzymes for kinetic resolution of a racemic mixture. |

| Asymmetric Hydrogenation | High yields and enantioselectivities. researchgate.net | Design of novel heterogeneous catalysts for continuous flow synthesis. |

| Mechanochemistry | Reduced solvent usage, potentially lower energy consumption. bohrium.com | Adaptation of solid-state reaction conditions for the synthesis of amino diols. |

Development of Advanced Chiral Catalysts Incorporating this compound

The inherent chirality and functional groups of this compound make it an attractive ligand for the development of novel chiral catalysts.

Detailed Research Findings:

Chiral amino alcohols and diols are foundational components in many successful asymmetric catalysts. nih.govwordpress.com They can form stable complexes with a variety of metals, creating a chiral environment that can induce high enantioselectivity in a wide range of chemical transformations.

Ligand Synthesis and Application: Future research will likely involve the synthesis of derivatives of this compound to fine-tune their steric and electronic properties for specific catalytic applications. These modifications could include N-alkylation or arylation of the amino group, or protection of one of the hydroxyl groups to create bidentate or tridentate ligands.

Catalytic Reactions: The resulting metal complexes could be screened for their efficacy in key organic transformations such as asymmetric hydrogenation, transfer hydrogenation, aldol (B89426) reactions, and Michael additions. researchgate.networdpress.com The development of catalysts that can discriminate between substrates with subtle stereochemical differences remains a significant challenge where novel ligands derived from compounds like this compound could play a crucial role. researchgate.net

Deeper Computational Modeling for Rational Design and Property Prediction

Computational chemistry offers a powerful tool for accelerating the development of new applications for this compound by providing insights into its structure, properties, and interactions.

Detailed Research Findings:

Conformational Analysis and Stereoisomer Properties: While basic properties like molecular weight and predicted XlogP are available, more in-depth computational studies are needed. uni.lunih.gov Future research should involve high-level quantum mechanical calculations to determine the conformational landscape of the different stereoisomers of this compound. This would provide a deeper understanding of how its three-dimensional structure influences its physical and chemical properties.

Catalyst Design: Computational modeling can be employed to rationally design chiral catalysts incorporating this diol. By simulating the transition states of catalytic cycles, researchers can predict which ligand modifications will lead to higher enantioselectivity and catalytic activity, thus guiding synthetic efforts.

Property Prediction for Materials Science: Molecular dynamics simulations could be used to predict how polymers incorporating this compound might self-assemble or interact with other molecules, providing a basis for the design of new functional materials.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H13NO2 | PubChem nih.gov |

| Molecular Weight | 119.16 g/mol | PubChem nih.gov |

| XLogP3-AA (Predicted) | -1.4 | PubChemLite uni.lu |

| Monoisotopic Mass | 119.09463 Da | PubChemLite uni.lu |

| Predicted CCS (Ų) for [M+H]+ | 126.4 | PubChemLite uni.lu |

Investigations into Bioremediation or Enzyme Interaction Pathways

The potential for this compound and related compounds to interact with biological systems opens up avenues for research in bioremediation and enzymology.

Detailed Research Findings:

Bioremediation of Amino Alcohols: Microbial consortia in wastewater have been shown to degrade various organic pollutants, including those containing alcohol and amine functionalities. researchgate.net Future research could investigate the biodegradability of this compound by specific microbial strains or activated sludge communities. researchgate.net This is particularly relevant if the compound or its derivatives find widespread industrial use, as understanding their environmental fate is crucial. The use of yeast strains for the bioremediation of wastewater containing organic compounds is also a promising area of investigation. nih.gov

Enzyme Interactions: The structural similarity of this compound to natural amino acids and other biological molecules suggests that it could interact with various enzymes. Future studies could explore its potential as an enzyme inhibitor or a substrate for enzymes such as dehydrogenases or kinases. Understanding these interactions could have implications for medicinal chemistry and drug development.

Expanding Applications in Materials Science and Polymer Chemistry

The bifunctional nature of this compound makes it a versatile building block for the synthesis of novel polymers and functional materials.

Detailed Research Findings:

Amino acids and diols are widely used as monomers in the synthesis of biodegradable polymers such as polyesters and polyamides. researchgate.net

Biodegradable Polymers: this compound could be incorporated into polyester (B1180765) or polyurethane backbones to create new biodegradable materials. The presence of both hydroxyl and amino groups allows for the formation of ester and urethane (B1682113) linkages. The methyl group on the butane (B89635) backbone could influence the polymer's thermal and mechanical properties. Research in this area would involve the synthesis and characterization of these novel polymers, as well as studies on their biodegradability.

Functional Materials: The ability of the diol and amino groups to participate in hydrogen bonding suggests that polymers derived from this compound could exhibit interesting self-assembly properties. This could be exploited in the development of hydrogels, films, or other functional materials for applications in areas such as drug delivery or tissue engineering. The use of amino alcohols as building blocks for functional materials is an active area of research. advancionsciences.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (2S,3R)-1-Amino-2-methylbutane-2,3-diol |

| 1-Amino-3-methylbutan-2-ol |

| 1-Amino-3-methylbutane-1,1,2-triol |

| (R)-(-)-2-Amino-3-methylbutane |

| (S)-(+)-2-Amino-3-methylbutane |

| N-protected amino acids |

| α-amino acids |

| β-amino acids |

| Chiral amino alcohols |

| Chiral diols |

| Polyesters |

| Polyamides |

Conclusion

Summary of Key Findings on 1-Amino-3-methylbutane-2,3-diol

This compound is a chiral multifunctional compound structurally derived from the amino acid valine. Its synthesis can be achieved through chemical reduction of valine derivatives or potentially through highly stereoselective biocatalytic routes. Its physical and chemical properties are dominated by the presence of amino and diol functionalities, making it a polar, water-soluble compound with predictable reactivity at its N- and O-centers. With two distinct chiral centers, it exists as four possible stereoisomers, offering a platform for stereochemical exploration. Key potential applications lie in its use as a chiral ligand for asymmetric catalysis, a building block for medicinal chemistry, and a monomer in materials science.

Contributions to the Field of Amino Diol Chemistry

This compound is a representative example of a valine-derived amino diol, a class of molecules that bridges the gap between biorenewable feedstocks and high-value chemical products. Research into its synthesis and properties contributes to the broader understanding of how to convert natural products like amino acids into versatile chiral synthons. The study of its stereoisomers and their potential differential activity underscores the importance of stereocontrol in modern chemistry. Its role as a potential chiral ligand highlights the continuous search for new, efficient, and sustainable catalysts for asymmetric reactions.

Outlook on the Compound's Academic and Industrial Relevance

The future relevance of this compound depends on further research and development. Academically, there is a need for detailed experimental validation of its predicted spectroscopic and physical properties, as well as a thorough investigation into the catalytic activity of its various stereoisomers. Industrially, the development of cost-effective and scalable synthetic routes, particularly biosynthetic pathways from renewable valine, will be critical for its commercial viability. As the demand for chiral building blocks and sustainable chemical processes grows, the academic and industrial relevance of well-defined amino diols like this compound is poised to increase.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Amino-3-methylbutane-2,3-diol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via amine-alcohol coupling reactions. Key parameters include temperature (typically 60–100°C), solvent selection (e.g., ethanol or THF for solubility), and catalysts such as palladium or nickel complexes. Optimization requires Design of Experiments (DOE) to balance yield and purity, with in-line monitoring via thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the positions of hydroxyl and amino groups. Mass spectrometry (MS) validates molecular weight, while Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups. X-ray crystallography can resolve stereochemistry in crystalline forms .

Q. How does the pH of the environment affect the stability of this compound?

- Methodological Answer : The compound is stable in neutral aqueous buffers but undergoes decomposition under strongly acidic (pH < 3) or basic (pH > 10) conditions. Stability assays should include HPLC or UV-Vis monitoring over time in buffered solutions to determine degradation kinetics .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Use orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to isolate mechanisms. Control for impurities via high-purity synthesis (≥99% by HPLC) and validate results across multiple cell lines. In silico docking studies can predict target binding affinities, reconciling discrepancies between in vitro and in vivo data .

Q. What kinetic models describe the reactivity of this compound in esterification or hydrogenation reactions?

- Methodological Answer : Reactions often follow first-order kinetics with respect to reactant concentrations. For esterification, monitor progress via gas chromatography (GC) to track ester formation. Hydrogenation reactions require pressure-controlled reactors and Arrhenius analysis to determine activation energy under varying temperatures .

Q. How can researchers assess the compound’s interactions with enzymes using computational and experimental methods?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations to predict binding modes. Experimentally, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants (Kd). Competitive inhibition assays using fluorogenic substrates validate computational predictions .

Q. What strategies mitigate toxicity risks during in vivo studies of this compound?

- Methodological Answer : Conduct dose-ranging studies starting at 0.1–1 mg/kg to establish LD50 thresholds. Use metabolic profiling (LC-MS/MS) to identify toxic metabolites. Preclinical toxicity screens should include liver enzyme assays (ALT/AST) and renal function markers (creatinine) .

Q. How can enantiomeric purity be optimized for chiral derivatives of this compound?

- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak® columns) or asymmetric catalysis with Rhodium-BINAP complexes to achieve >95% enantiomeric excess (ee). Monitor purity via polarimetry or chiral HPLC, and validate using circular dichroism (CD) spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.